molecular formula C17H11N3O5 B460908 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile CAS No. 625376-07-0

2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

Cat. No. B460908
CAS RN: 625376-07-0
M. Wt: 337.29g/mol
InChI Key: QIDLYGWVVFGDRV-UHFFFAOYSA-N
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Description

The compound “2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains an indole ring and a pyrano[3,2-b]pyran ring system . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Structural Characterization

An important application of this compound is in the synthesis of novel fluorine-containing spiro[indole-pyranobenzopyran] derivatives, which are characterized based on elemental analyses, infrared, PMR, 19F NMR, and mass spectral data (Joshi et al., 1989).

Antibacterial and Antioxidant Properties

Research has shown that derivatives of this compound, synthesized through a multicomponent reaction, exhibit significant antibacterial properties against gram-positive and gram-negative bacteria. Additionally, these derivatives demonstrate promising antioxidant activities (Memar et al., 2020).

Green Chemistry Applications

This compound is utilized in green chemistry, where glycine catalyzes its synthesis in aqueous ethanol under refluxed conditions. The process highlights advantages like high atom economy, excellent yields, use of metal-free catalysts, and less toxic solvents (Banerjee et al., 2022).

Sonochemistry in Organic Synthesis

In the field of sonochemistry, this compound is used in a one-pot approach for the synthesis of medicinally significant amino-substituted derivatives, involving C–C, C–O, C–N bond formations via a domino three-component reaction (Borah et al., 2022).

Potential for Corrosion Inhibition

Studies indicate the potential of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including this compound, as corrosion inhibitors for mild steel in hydrochloric acid medium. This application combines experimental and theoretical techniques to evaluate the inhibition efficiency (Gupta et al., 2018).

Future Directions

The compound could be of interest in various fields, including medicinal chemistry, due to the presence of the biologically active indole moiety . Future research could focus on exploring its biological activity, optimizing its synthesis, and studying its reactivity.

properties

IUPAC Name

2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5/c18-6-10-15(19)25-13-12(22)5-8(7-21)24-14(13)17(10)9-3-1-2-4-11(9)20-16(17)23/h1-5,21H,7,19H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDLYGWVVFGDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

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